4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-methyl-1-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-4-10-11(6-7)8-2-3-9-5-8/h4,6,8-9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDPGCYRUPUNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247682-09-2 | |
| Record name | 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview:
This method involves initial condensation of hydrazine derivatives with appropriate carbonyl compounds, followed by cyclization to form the pyrazole core. The process is often optimized to improve yield, purity, and environmental safety.
Step-by-step Process:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Hydrazine Condensation | React hydrazine with a suitable ketone or aldehyde to form a hydrazone intermediate. | Hydrazine hydrate, aromatic or aliphatic ketones, reflux in ethanol or acetic acid | , |
| b. Cyclization | Cyclize the hydrazone with methylating agents or via oxidative cyclization to form the pyrazole ring. | Acid catalysts (e.g., acetic acid), oxidants (e.g., iodine, air) | , |
| c. Introduction of Pyrrolidin-3-yl Group | Alkylation or nucleophilic substitution at the pyrazole N-atom with a pyrrolidin-3-yl precursor. | Pyrrolidin-3-yl halides or amines, base (e.g., potassium carbonate), solvent (DMF, DMSO) | , |
Research Findings:
- The condensation reaction typically proceeds under reflux conditions, with the use of environmentally benign solvents like ethanol or acetic acid.
- Cyclization often involves oxidative conditions to facilitate ring closure, with yields reported around 60-80%.
Multi-step Synthesis via Intermediates
Overview:
This approach employs the synthesis of key intermediates such as 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives, followed by functionalization to incorporate the pyrrolidin-3-yl group.
Process Outline:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Synthesis of Pyrazole Core | Condensation of hydrazines with α,β-unsaturated carbonyl compounds. | Hydrazine, methylated ketones, reflux in ethanol | , |
| b. N-alkylation with Pyrrolidin-3-yl | Alkylation of the pyrazole nitrogen with pyrrolidin-3-yl halides or derivatives. | Pyrrolidin-3-yl halides, base, solvent (DMF, DMSO) | , |
| c. Purification & Crystallization | Recrystallization from suitable solvents to obtain high purity product. | Ethanol, toluene, or acetonitrile | , |
Research Findings:
- The use of Lawesson's reagent or other thiation agents can facilitate cyclization and functionalization steps.
- The process yields high purity compounds with yields typically exceeding 70%.
Advanced Synthetic Strategies
Cycloaddition Reactions:
Recent studies describe [3 + 3] cycloaddition reactions involving benzoyl isothiocyanate and pyrazolone derivatives, leading to heterocyclic systems similar to the target compound.
Protecting Group Strategies:
Protection of amino groups (e.g., tert-butyloxycarbonyl) during multi-step synthesis ensures selective reactions and high yields, as demonstrated in patent CN103275010A.
Use of Environmentally Friendly Reagents:
- Lawesson’s reagent, Davy’s reagent, and other less toxic reagents are preferred over phosphorus oxychloride or tetraphosphorus decasulfide.
- Solvent choices include ethanol, tetrahydrofuran, and acetic acid, favoring green chemistry principles.
Summary of Key Data
| Parameter | Details | References |
|---|---|---|
| Starting Materials | Hydrazines, ketones, pyrrolidin-3-yl derivatives | , |
| Reaction Conditions | Reflux, oxidative cyclization, alkylation, purification via recrystallization | ,, |
| Yields | Typically 60-85% depending on the step | ,, |
| Environmental Considerations | Use of less toxic reagents, green solvents, minimal waste | , |
Concluding Remarks
The synthesis of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole predominantly relies on classical condensation reactions to form the pyrazole core, followed by nucleophilic substitution or alkylation to introduce the pyrrolidin-3-yl group. Innovations in reagents, such as Lawesson’s reagent, and environmentally friendly solvents have enhanced the safety and scalability of these methods. Multi-step synthetic routes involving intermediates like 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives are also prevalent, offering high yields and purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Research
4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole has shown potential in several pharmacological applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit antimicrobial properties. Research has suggested that this compound may possess similar activities, warranting further investigation into its efficacy against various pathogens.
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. It may interact with specific biological targets involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Drug Discovery
The compound is being explored as a lead structure in drug discovery due to its unique properties:
- Targeted Therapy : Its ability to bind to specific receptors can be exploited in designing targeted therapies for diseases such as cancer and autoimmune disorders. Research is ongoing to elucidate its binding affinities and mechanisms of action .
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules:
- Synthesis of Derivatives : The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclizations, allowing for the creation of novel derivatives with enhanced biological activities.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Methyl substitution at the 4-position | Potential for diverse biological activities |
| 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole | Bromine substitution instead of methyl | Higher reactivity, potential for different interactions |
| 5-Fluoro-1-(pyrrolidin-3-yl)-1H-pyrazole | Fluorine substitution at the 5-position | Altered electronic properties affecting reactivity |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of pyrazole derivatives highlighted that compounds similar to this compound could inhibit pro-inflammatory cytokines in vitro. This study supports the hypothesis that this compound may have therapeutic value in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolidine Substitutions
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride (CAS: 1242339-08-7)
- Molecular Formula : C₇H₁₁N₃·2HCl
- Key Differences : Lacks the methyl group at position 4 of the pyrazole; exists as a dihydrochloride salt.
- This compound is typically in stock, indicating broader commercial use .
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole (CAS: 1477718-07-2)
- Molecular Formula: Not explicitly stated, but likely C₁₁H₁₉N₃ (estimated molecular weight: ~193.29 g/mol).
- Key Differences : Contains a 4-ethyl-4-methylpyrrolidine substituent and a methyl group at position 1 of the pyrazole.
- Implications : The ethyl and methyl groups on the pyrrolidine increase hydrophobicity, which may enhance membrane permeability in biological systems .
(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (CAS: 2828444-29-5)
- Molecular Formula : C₇H₁₁ClIN₃
- Key Differences : Substituted with an iodine atom at position 4 and exists as a hydrochloride salt.
Analogs with Heterocyclic or Functional Group Variations
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS: 1499331-74-6)
- Molecular Formula : C₁₀H₁₃N₃S
- Key Differences : Replaces pyrrolidine with a (5-methylthiophen-3-yl)methyl group; includes an amine at position 3.
- Implications : The thiophene moiety introduces aromaticity and sulfur-based electronic effects, which could modulate binding affinity in enzyme inhibition studies .
5-Chloro-1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole (CAS: 2228756-43-0)
- Molecular Formula : C₉H₁₄ClN₃
- Key Differences : Chlorine substitution at position 5 and methyl groups at positions 1 and 3.
Analogs with Extended Substituents
4-Methyl-1-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole (CAS: 2549037-35-4)
Comparative Analysis Table
Key Research Findings and Implications
Halogenation (e.g., iodine in CAS 2828444-29-5) introduces opportunities for radiopharmaceutical applications or catalytic cross-coupling .
Solubility and Bioavailability :
- Dihydrochloride salts (e.g., CAS 1242339-08-7) improve aqueous solubility, critical for drug formulation .
Structural Complexity :
- Bulky substituents (e.g., benzoyl-azetidine in CAS 2549037-35-4) may reduce metabolic clearance but increase synthetic complexity .
Biological Activity
4-Methyl-1-(pyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The pyrazole ring structure is known for its versatility in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methyl group at the 4-position of the pyrazole ring and a pyrrolidine substituent at the 1-position. This structural configuration is believed to contribute to its unique biological properties.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that certain pyrazole derivatives achieved up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
| Compound | IC50 (µM) | Inhibitory Activity |
|---|---|---|
| This compound | TBD | TBD |
| Dexamethasone | 1 | 76% TNF-α Inhibition |
| Pyrazole Derivative A | 10 | 85% IL-6 Inhibition |
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been widely documented. Studies have reported that certain compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related pyrazole compounds were found to be as low as 25 µM against MRSA .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. A series of pyrazole derivatives were evaluated against solid tumor cell lines, revealing IC50 values in the range of 9.8–41.6 µM for similar compounds . Molecular docking studies have indicated potential interactions with target proteins involved in cancer progression.
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Effects :
- Antimicrobial Efficacy :
- Anticancer Evaluation :
Q & A
Q. What are the optimized synthetic routes for 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by functionalization of the pyrrolidine ring. Key steps include:
- Reagent Optimization : Use copper sulfate (CuSO₄) and sodium ascorbate in THF/water (1:1) to catalyze click chemistry for triazole-pyrazole hybrid formation, achieving ~60% yield after column chromatography .
- Temperature Control : Maintain reactions at 50°C for 16 hours to balance reaction progress and side-product formation .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the target compound from nitro or trifluoromethyl byproducts .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Analysis : Use - and -NMR to confirm substituent positions (e.g., methyl at C4, pyrrolidinyl at N1) and assess ring proton coupling patterns .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding interactions, as demonstrated for analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns via high-resolution ESI-MS .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize receptor-binding and enzyme-inhibition assays:
- CRF-1 Receptor Antagonism : Use corticotropin-releasing factor (CRF-1) receptor models, inspired by structurally related pyrazolo-pyridines .
- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrrolidinyl group in biological activity?
- Methodological Answer : Design analogs with systematic substitutions:
- Pyrrolidine Modifications : Replace pyrrolidinyl with piperidinyl or morpholinyl groups to evaluate steric/electronic effects on receptor binding .
- Methyl Group Variations : Compare 4-methyl vs. 3-methyl or trifluoromethyl analogs to determine hydrophobicity impacts on membrane permeability .
- Activity Mapping : Use IC₅₀ data from kinase assays to correlate substituent electronegativity with inhibition potency .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Integrate docking and dynamics simulations:
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding poses in CRF-1 or carbonic anhydrase IX active sites .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ values .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Address discrepancies through:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for CRF-1) and buffer conditions .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if fluorescence-based assays yield inconsistent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
